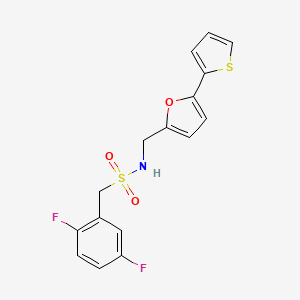

1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DFTM, and it is a sulfonamide derivative that has been synthesized through a multi-step process. The aim of

Scientific Research Applications

Proton-Donating Ability and Self-Association

- Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide highlighted its proton-donating ability and self-association behavior in solution, indicating the importance of such compounds in understanding hydrogen bonding and molecular interactions (L. Oznobikhina et al., 2009).

Friedel–Crafts-Type Alkylation

- Bromodifluoro(phenylsulfanyl)methane was used in a Friedel–Crafts-type alkylation, showcasing the utility of fluorinated sulfanyl compounds in synthetic organic chemistry to produce thioesters and benzophenones (C. Kuhakarn et al., 2011).

N-Acylation Reagents

- The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents demonstrates the potential for specific sulfonamide compounds in facilitating selective organic transformations (K. Kondo et al., 2000).

Luminescence Sensing and Pesticide Removal

- Thiophene-based metal-organic frameworks (MOFs) constructed with similar sulfonamide functionalities have been reported to serve as efficient luminescent sensory materials for detecting environmental contaminants and for the removal of pesticides, indicating potential applications in environmental monitoring and remediation (Yang Zhao et al., 2017).

Vicarious Nucleophilic Substitutions

- The vicarious nucleophilic substitution reactions of hydrogen in a compound structurally related to the one , utilizing sulfur-based electron-withdrawing groups, demonstrate the versatility of such compounds in organic synthesis (T. Lemek et al., 2008).

properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3S2/c17-12-3-5-14(18)11(8-12)10-24(20,21)19-9-13-4-6-15(22-13)16-2-1-7-23-16/h1-8,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSMAKOSLRQKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-difluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)

![5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458877.png)

![N-methyl-1-{6-[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)thio]pyridazin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2458882.png)

![2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid](/img/structure/B2458883.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2458886.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2458890.png)